
CyPPA
Overview
Description
CyPPA (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine) is a selective positive gating modulator of small-conductance calcium-activated potassium (SK) channels, primarily targeting SK3 (KCa2.3) and, to a lesser extent, SK2 (KCa2.2) channels . Discovered by Hougaard et al. (2007), this compound enhances the apparent Ca²⁺ sensitivity of SK3 channels (EC₅₀ = 5 μM) and SK2 channels (EC₅₀ = 13 μM), with minimal activity on SK1 (KCa2.1) and IK (KCa3.1) channels . Its primary mechanism involves prolonging the medium afterhyperpolarization (mAHP) in dopaminergic (DA) neurons, thereby stabilizing pacemaker firing and reducing excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Neuropharmacological Applications
CyPPA has demonstrated significant effects on neuronal activity and inflammation, making it a candidate for therapeutic interventions in neurological disorders.
Modulation of Microglial Activity
Research indicates that this compound modulates inflammatory responses in microglial cells. In a study involving lipopolysaccharide (LPS)-induced systemic inflammation, this compound administration reduced the expression of pro-inflammatory cytokines such as TNFα and IL6 in cultured microglia. This suggests its potential as a therapeutic agent in conditions characterized by neuroinflammation, such as Alzheimer's disease and multiple sclerosis .
Study | Findings | Implications |
---|---|---|
NCBI Study (2022) | This compound reduced LPS-induced cytokine expression in microglia | Potential treatment for neuroinflammatory diseases |
PubMed Study (2012) | Attenuated hyperactivity and stereotypic behaviors in animal models | Possible application in ADHD and related disorders |
Effects on Dopaminergic Neurons
This compound has been shown to influence the excitability of dopaminergic neurons. In experiments with midbrain slices from mice, this compound decreased spontaneous firing rates and prolonged afterhyperpolarization periods in these neurons. Such effects could be beneficial for treating conditions like Parkinson's disease, where dopaminergic signaling is disrupted .
Metabolic Applications
Beyond its neuropharmacological effects, this compound also plays a role in metabolic regulation.
Activation of Metabolic Pathways
Recent studies have indicated that this compound can alter peripheral metabolic pathways, leading to increased energy turnover and heat production in brown adipose tissue (BAT). This effect was observed during experiments designed to assess its impact on metabolic responses in mice . The potential implications for obesity treatment and metabolic syndrome are significant.
Study | Findings | Implications |
---|---|---|
NCBI Study (2022) | Induced short hyperthermia via increased energy turnover | Potential use in obesity management |
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound across different domains:
Neuroinflammation Case Study
In a controlled study of mice subjected to LPS-induced inflammation, administration of this compound resulted in a marked decrease in the levels of inflammatory markers compared to controls. This reinforces the notion that SK channel modulation can serve as an effective strategy for mitigating neuroinflammatory responses .
Behavioral Studies
In behavioral assessments involving methylphenidate-induced hyperactivity, this compound was found to reduce both hyperactivity and stereotypic behaviors significantly. These findings suggest its utility in managing symptoms associated with attention-deficit/hyperactivity disorder (ADHD) and similar conditions .
Mechanism of Action
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine exerts its effects by selectively modulating small conductance calcium-activated potassium channels, specifically the SK2 and SK3 subtypes. It increases the duration of the apamin-sensitive afterhyperpolarization, thereby reducing neuronal excitability. This modulation affects dopamine release and can counteract hyperdopaminergic behaviors .
Comparison with Similar Compounds
Key Functional Outcomes :
- In vitro : CyPPA inhibits spontaneous dopamine (DA) release (EC₅₀ ~10 μM) and counters methylphenidate-induced hyperactivity by dampening DA neuron excitability .
- In vivo : At 10–30 mg/kg, this compound reduces methylphenidate-induced hyperactivity and stereotypic behaviors in mice without impairing baseline locomotion .
- Neuroprotection: this compound protects DA neurons from AMPA-induced excitotoxicity, a trait shared with non-selective SK activators like 1-EBIO .
Limitations :
- Moderate SK3/SK2 selectivity ratio (2.5), limiting specificity in complex neuronal circuits .
- Off-target inhibition of voltage-gated sodium (Nav) channels at higher concentrations (IC₅₀ = 11 μM) .
Comparison with Similar SK Channel Modulators
Selectivity and Potency Profiles
Key Observations :
- NS309 : Potent activator (SK3 EC₅₀ = 0.3 μM) but lacks selectivity, activating SK2 and KCa3.1 channels, complicating its use in DA-specific studies .
- 1-EBIO : Broad-spectrum activator with neuroprotective effects but low potency (SK3 EC₅₀ = 30 μM), limiting therapeutic utility .
Functional and Behavioral Comparisons
Neuroprotection :
- This compound and 1-EBIO both protect DA neurons from excitotoxicity, but 1-EBIO also rescues cortical neurons from NMDA-induced damage via SK2-NMDA receptor coupling .
Behavioral Modulation :
- Methylphenidate-Induced Hyperactivity :
Cognitive Effects :
- This compound and 1-EBIO impair hippocampal memory encoding due to SK2 modulation, highlighting the trade-off between DA stabilization and cognitive side effects .
Emerging Compounds and Structural Derivatives
- SKA-31 Derivatives : Optimized for KCa3.1 selectivity, these compounds avoid SK2/SK3 cross-reactivity, making them suitable for immune and vascular applications .
- This compound Analogs : Structural modifications aim to enhance SK3 selectivity (>10-fold over SK2) and eliminate Nav inhibition. Preliminary docking studies suggest improved binding affinity (MM-GBSA ΔG = −45 kcal/mol vs. −38 kcal/mol for this compound) .
Biological Activity
CyPPA (cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine) is a compound recognized for its role as a positive modulator of small conductance calcium-activated potassium (SK) channels, particularly SK3 and SK2. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for neurological research.
This compound selectively enhances the activity of SK channels, which are crucial in regulating neuronal excitability and neurotransmitter release. The compound has been shown to:
- Increase Calcium Sensitivity : this compound enhances the apparent calcium sensitivity of SK3 channels with an EC50 of 5 µM and SK2 channels with an EC50 of 13 µM, while having minimal effects on SK1 and IK channels .
- Modulate Dopaminergic Activity : In midbrain slices from rodents, this compound reduces the spontaneous firing rate of dopaminergic neurons and prolongs the medium afterhyperpolarization (mAHP), which is critical for regulating neuronal firing patterns .
Pharmacological Effects
This compound exhibits several pharmacological effects that have been documented through various studies:
- Inhibition of Dopamine Release : In cultured dopaminergic neurons, this compound significantly represses dopamine release in a concentration-dependent manner, achieving maximal inhibition comparable to the D2 receptor agonist quinpirole .
- Behavioral Modulation : In vivo studies demonstrated that systemic administration of this compound attenuated hyperactivity and stereotypic behaviors induced by methylphenidate in mice, indicating its potential therapeutic effects in conditions characterized by dopaminergic dysregulation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Study Aspect | Findings |
---|---|
Channel Modulation | Positive modulation of SK3 (EC50 = 5 µM), SK2 (EC50 = 13 µM) |
Dopaminergic Neuron Activity | Decreased spontaneous firing rate; prolonged mAHP |
Dopamine Release | Concentration-dependent inhibition; maximal effect similar to quinpirole |
Behavioral Impact | Reduced hyperactivity in mice after methylphenidate administration |
Case Studies
Several case studies have highlighted the implications of this compound in neuropharmacology:
- Dopamine Dysregulation in ADHD Models : Research involving ADHD animal models showed that this compound's modulation of dopaminergic signaling could provide insights into treating hyperactivity disorders.
- Neuroprotective Potential : this compound's ability to regulate neuronal excitability suggests potential applications in neuroprotective strategies against excitotoxicity associated with various neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of CyPPA critical for experimental design?
Answer: Prioritize properties like solubility (in aqueous/organic solvents), stability under varying pH/temperature, and spectroscopic profiles (e.g., NMR/IR peaks). These dictate storage conditions, solvent selection, and analytical techniques. For example, thermogravimetric analysis (TGA) can assess thermal stability . Include a table:
Property | Method | Critical Value |
---|---|---|
Solubility | HPLC with UV detection | >10 mg/mL in DMSO |
Thermal Stability | TGA (10°C/min) | Decomposition at >150°C |
Q. How do I standardize this compound purity assessment across laboratories?
Answer: Use orthogonal methods:
- Chromatography : HPLC with a C18 column (retention time ±0.2 min) .
- Spectroscopy : Compare NMR chemical shifts (δ ±0.05 ppm) against reference spectra.
- Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) for absolute purity .
Q. What are validated in vitro assays to evaluate this compound’s biological activity?
Answer: For receptor-binding studies:
- Dose-response curves : Use 8–12 concentrations (log-scale) with triplicate measurements.
- Controls : Include positive controls (e.g., known agonists) and vehicle-only baselines.
- Statistical validation : EC50/IC50 calculations via nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported efficacy across studies?
Answer: Apply systematic discrepancy analysis:
- Replication : Repeat experiments under identical conditions (equipment, batch, protocols).
- Variable mapping : Compare cell lines (e.g., HEK293 vs. CHO), assay temperatures, and buffer compositions.
- Meta-analysis : Use random-effects models to quantify heterogeneity (e.g., I² statistic in RevMan) .
Q. What frameworks optimize hypothesis-driven research design for this compound’s novel applications?
Answer: Use PICO (Population: target cells; Intervention: this compound dose; Comparison: existing analogs; Outcome: binding affinity) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example:
- Hypothesis : "this compound modulates [Target X] via allosteric binding in neurons."
- Validation : CRISPR-KO of Target X + patch-clamp electrophysiology .
Q. How to design a longitudinal study assessing this compound’s chronic effects?
Answer:
- Sampling : Baseline + 4 intervals (e.g., 7, 14, 21, 28 days) with n ≥10/group.
- Endpoint diversity : Combine biochemical (ELISA), behavioral (e.g., open-field test), and histological analyses.
- Bias mitigation : Randomization, blinding, and a priori power analysis (G*Power software) .
Q. What statistical methods address non-normal this compound response data?
Answer:
- Transformations : Log or Box-Cox for skewed distributions.
- Non-parametric tests : Kruskal-Wallis with Dunn’s post hoc for multi-group comparisons.
- Machine learning : Random Forest to identify outlier-driven variability .
Q. Methodological Guidelines
Q. How to ensure reproducibility in this compound synthesis protocols?
Answer: Document:
- Step-by-step : Catalyst concentrations (e.g., 0.1 mol% Pd(OAc)₂), inert atmosphere details (Ar flow rate).
- Batch records : Lot numbers for reagents, purification methods (e.g., column chromatography Rf values).
- Raw data : Attach NMR/FTIR spectra as supplementary files .
Q. What are best practices for integrating this compound data with existing literature?
Answer:
- Systematic reviews : PRISMA flowchart for study inclusion/exclusion.
- Network pharmacology : Use STRING or KEGG to map this compound’s target pathways against published interactomes .
Q. How to structure a publication’s Methods section for this compound experiments?
Answer: Follow APA standards :
- Participants : Cell line origins (ATCC ID), passage numbers.
- Apparatus : Manufacturer details (e.g., “PerkinElmer Lambda 35, Waltham, MA, USA”).
- Procedure : Time-course specifics (e.g., “incubated at 37°C for 48 ±1 hr”) .
Q. Data Presentation & Ethics
Q. How to report negative or inconclusive this compound results?
Answer: Use ARRIVE guidelines :
- Transparency : Disclose sample attrition, equipment malfunctions.
- Context : Discuss if results contradict hypotheses (e.g., “No effect on apoptosis despite ROS reduction”).
- Archiving : Deposit raw data in repositories like Figshare with DOI .
Q. What ethical considerations apply to this compound animal studies?
Answer:
- 3Rs Compliance : Replacement (cell-based assays), Reduction (statistical power calc), Refinement (analgesia protocols).
- IACUC approval : Reference protocol number and oversight details .
Properties
IUPAC Name |
N-cyclohexyl-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-11-10-15(18-14-7-5-4-6-8-14)19-16(17-11)21-13(3)9-12(2)20-21/h9-10,14H,4-8H2,1-3H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEMRPYUFJNFQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358676 | |
Record name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73029-73-9 | |
Record name | N-Cyclohexyl-N-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73029-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CyPPA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.